1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as levetiracetam, is a drug that has been used for the treatment of epilepsy. This compound is a pyrrolidinone derivative and is chemically unrelated to other antiepileptic drugs. Levetiracetam is known to have a unique mechanism of action and has been shown to be effective in the treatment of various forms of epilepsy.
Mechanism of Action
The exact mechanism of action of 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem is not fully understood. However, it is believed to act by binding to a specific protein called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. By binding to SV2A, 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem is thought to modulate the release of neurotransmitters, which may help to reduce seizure activity.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABAergic transmission, which may help to reduce seizure activity. Additionally, 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem has been shown to modulate the release of glutamate, which is an excitatory neurotransmitter that is involved in seizure activity.
Advantages and Limitations for Lab Experiments
Levetiracetam has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. Furthermore, 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem has a low toxicity profile and is generally well-tolerated in patients. However, there are also some limitations to the use of 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem in lab experiments. For example, it has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels in the body.
Future Directions
There are a number of future directions for research on 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem. One area of interest is the development of new formulations of the drug that may improve its efficacy and tolerability. Additionally, there is interest in investigating the potential use of 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem in the treatment of other neurological disorders beyond epilepsy. Finally, further research is needed to fully understand the mechanism of action of 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem and to identify potential new targets for drug development.
Synthesis Methods
Levetiracetam is synthesized by reacting (S)-α-ethyl-2-oxo-pyrrolidineacetamide with 4-butoxybenzoyl chloride in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with piperidine to yield 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem.
Scientific Research Applications
Levetiracetam has been extensively studied for its therapeutic potential in the treatment of epilepsy. It has been shown to be effective in reducing seizure frequency and improving quality of life for patients with epilepsy. Furthermore, 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Alzheimer's disease, and anxiety disorders.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-13-24-16-9-7-15(8-10-16)21-18(22)14-17(19(21)23)20-11-5-4-6-12-20/h7-10,17H,2-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXZDJIWRBVSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386685 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-(4-butoxyphenyl)-3-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-(4-butoxyphenyl)-3-(1-piperidinyl)- | |
CAS RN |
89143-30-6 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-(4-butoxyphenyl)-3-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.